

(R)-(-)-Tetrahydrofurfurylamine CAS number

7202-43-9

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Compound of Interest

Compound Name: (R)-(-)-Tetrahydrofurfurylamine

Cat. No.: B141050

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An In-Depth Technical Guide to (R)-(-)-Tetrahydrofurfurylamine (CAS 7202-43-9)

Introduction

(R)-(-)-Tetrahydrofurfurylamine, with a CAS Registry Number of 7202-43-9, is a chiral cyclic amine that serves as a crucial building block in modern organic synthesis. Its unique structure, featuring a tetrahydrofuran ring and a primary amine on a stereogenic center, makes it a valuable intermediate in the preparation of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, synthesis, applications, and detailed experimental protocols for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Its utility is particularly noted in the synthesis of pharmaceuticals and agrochemicals where specific stereochemistry is essential for biological activity.^[1]

Physicochemical and Safety Data

The fundamental properties of (R)-(-)-Tetrahydrofurfurylamine are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

Physical and Chemical Properties

Property	Value	Reference
CAS Number	7202-43-9	[2]
Molecular Formula	C ₅ H ₁₁ NO	
Molecular Weight	101.15 g/mol	[3]
Appearance	Colorless to light yellow liquid	[3]
Form	Liquid	
Density	0.98 g/mL at 25 °C	[2]
Boiling Point	55 °C at 18 mmHg; 152-153 °C at 760 mmHg	[2]
Refractive Index	n _{20/D} 1.455	
Optical Activity	[α] _{20/D} -12° (c = 2 in chloroform)	
SMILES	NC[C@H]1CCCCO1	
InChI Key	YNOGYQAEJGADFJ-RXMQYKEDSA-N	[2]

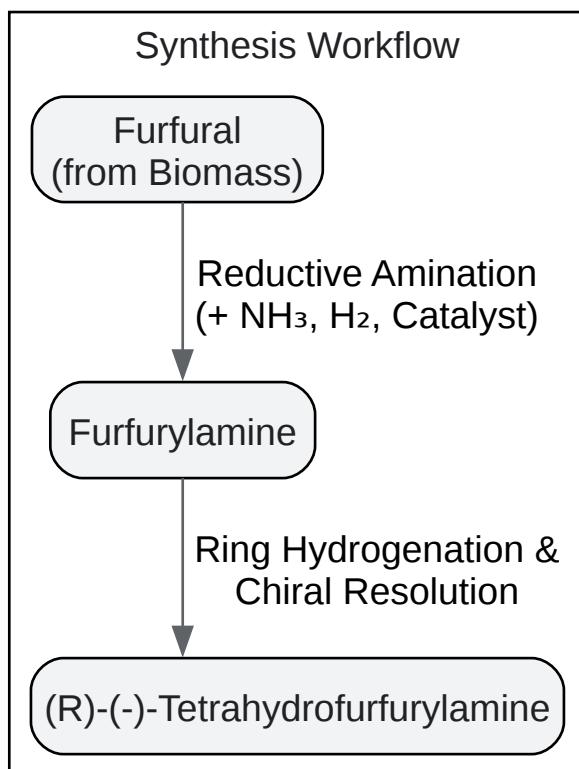
Safety and Handling

Property	Value	Reference
Signal Word	Warning	
Hazard Statements	H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[3]
Flash Point	46 °C (114.8 °F) - closed cup	
Storage Class	3 - Flammable liquids	
Personal Protective Equipment	Eyeshields, gloves, N95 dust mask or type ABEK (EN14387) respirator filter	
WGK	WGK 3	

Synthesis and Manufacturing

The industrial production of tetrahydrofurfurylamine typically starts from furfural, a bio-renewable platform chemical derived from lignocellulosic biomass. The synthesis involves a two-step reductive process.

- **Reductive Amination of Furfural:** Furfural is first converted to furfurylamine. This is commonly achieved through reductive amination, where furfural reacts with ammonia in the presence of a reducing agent and a catalyst, often based on nickel, cobalt, or ruthenium.[4][5]
- **Hydrogenation of the Furan Ring:** The resulting furfurylamine undergoes catalytic hydrogenation to saturate the furan ring, yielding tetrahydrofurfurylamine. This step is typically performed using a nickel hydrogenation catalyst in an aqueous solution at temperatures between 50 and 100°C under superatmospheric hydrogen pressure.[6] The resolution of the racemic mixture or an asymmetric synthesis is required to isolate the desired (R)-enantiomer.



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Caption: General synthesis workflow for **(R)-(-)-Tetrahydrofurfurylamine**.

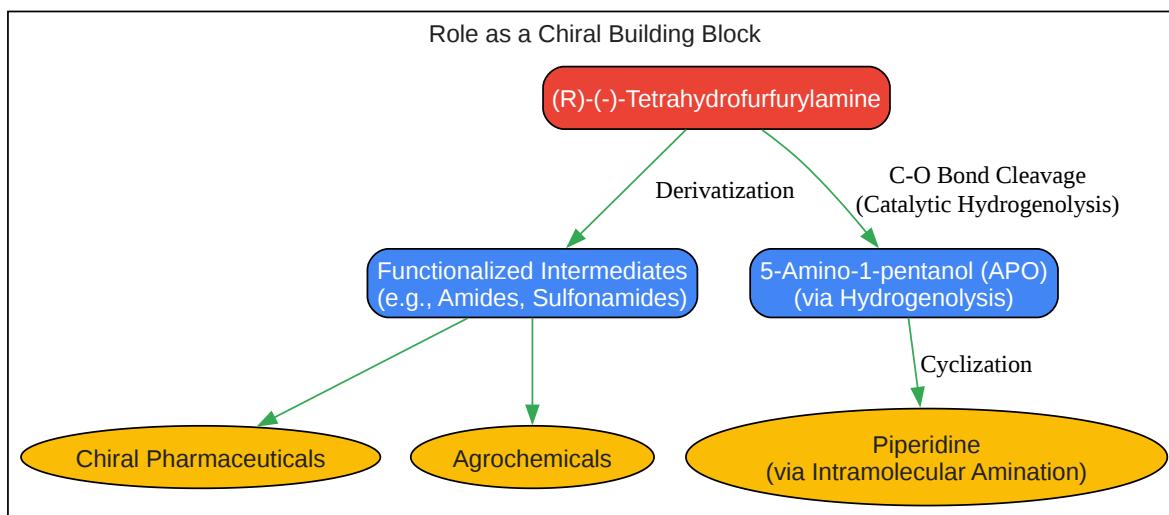
Applications in Drug Development and Chemical Synthesis

(R)-(-)-Tetrahydrofurfurylamine is a versatile chiral building block prized for its ability to introduce specific stereochemistry into target molecules, which is critical for their biological function.

- Chiral Intermediate: Its primary application is as a chiral auxiliary or intermediate in asymmetric synthesis. The defined stereocenter and the reactive primary amine allow for the construction of enantiomerically pure pharmaceutical ingredients.[1]
- Synthesis of Antibiotics: While not a direct precursor in all widely cited syntheses, chiral amines are fundamental to the structure of many antibiotics. For instance, the oxazolidinone

class of antibiotics, which includes Linezolid, requires a specific stereochemical configuration that can be derived from chiral synthons.[7][8][9][10][11]

- **Synthesis of Novel Heterocycles:** The compound serves as a precursor for other valuable heterocyclic compounds. For example, it can be converted to piperidine, another important scaffold in medicinal chemistry, through catalytic hydrogenolysis.[12]



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Caption: Applications of **(R)-(-)-Tetrahydrofurfurylamine** in synthesis.

Experimental Protocols

The following protocol is a representative example of a reaction utilizing **(R)-(-)-Tetrahydrofurfurylamine** as a starting material, based on the catalytic hydrogenolysis to produce piperidine.[12]

Synthesis of Piperidine via Hydrogenolysis of (R)-(-)-Tetrahydrofurfurylamine

Objective: To demonstrate the catalytic ring-opening and subsequent intramolecular amination to form piperidine.

Materials:

- **(R)-(-)-Tetrahydrofurfurylamine (THFAM)** (1 mmol)
- Hydrochloric acid (HCl) (1 mmol)
- Deionized Water (10 mL)
- Rh-ReO_x/SiO₂ catalyst (0.1 g, e.g., 2 wt% Rh, 2.2 wt% Re)
- Hydrogen (H₂) gas (high purity)
- Teflon-lined stainless-steel autoclave (50 mL capacity) with magnetic stirring

Procedure:

- Reactor Charging: To the 50 mL Teflon-lined autoclave, add **(R)-(-)-Tetrahydrofurfurylamine** (1 mmol), hydrochloric acid (1 mmol), deionized water (10 mL), and the Rh-ReO_x/SiO₂ catalyst (0.1 g).[12]
- Sealing and Purging: Seal the autoclave securely. Purge the reactor three times with H₂ gas to remove any air.
- Pressurization: Pressurize the autoclave with H₂ to 2.0 MPa at room temperature.[12]
- Reaction: Place the autoclave in a heating mantle on a magnetic stir plate. Begin stirring at 500 rpm and heat the reactor to 200 °C. Maintain these conditions for the duration of the reaction (e.g., 5-15 hours).[12]
- Cooling and Depressurization: After the reaction period, turn off the heating and allow the autoclave to cool to room temperature. Carefully vent the excess H₂ gas in a well-ventilated fume hood.

- Work-up and Analysis: Open the reactor and filter the reaction mixture to remove the heterogeneous catalyst. The resulting aqueous solution can be analyzed by standard techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the starting material and the yield of piperidine.

Analytical and Quality Control

To ensure the identity, purity, and enantiomeric integrity of **(R)-(-)-Tetrahydrofurfurylamine**, a combination of analytical techniques is employed.

Method	Purpose	Typical Parameters / Expected Results
HPLC (Chiral)	Enantiomeric Purity	Separation of (R) and (S) enantiomers on a chiral stationary phase to determine enantiomeric excess (ee%), typically >99%.
Gas Chromatography (GC)	Chemical Purity	Determines the percentage of the main component and identifies volatile impurities. Assay results are typically >99%.
NMR Spectroscopy (¹ H, ¹³ C)	Structural Confirmation	Provides detailed information on the chemical structure, confirming the connectivity of atoms and the absence of structural isomers.
FT-IR Spectroscopy	Functional Group ID	Confirms the presence of key functional groups, such as N-H stretches for the amine and C-O stretches for the ether.
Polarimetry	Stereochemical Identity	Measures the specific optical rotation to confirm the correct enantiomer. The value should be consistent with the reference ([α] _{20/D} -12°).

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